molecular formula C9H8Br2O2 B3044385 2-Methyl-3,5-dibromobenzoic acid methyl ester CAS No. 1000342-33-5

2-Methyl-3,5-dibromobenzoic acid methyl ester

Cat. No.: B3044385
CAS No.: 1000342-33-5
M. Wt: 307.97 g/mol
InChI Key: RLIDBXWVUOFGRL-UHFFFAOYSA-N
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Description

2-Methyl-3,5-dibromobenzoic acid methyl ester, also known as methyl 3,5-dibromo-2-methylbenzoate, is an organic compound with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . This compound is characterized by the presence of two bromine atoms and a methyl group attached to a benzoic acid methyl ester core. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 2-Methyl-3,5-dibromobenzoic acid methyl ester typically involves the bromination of 2-methylbenzoic acid followed by esterification. The bromination reaction is carried out using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide. The resulting 2-methyl-3,5-dibromobenzoic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid to yield the desired ester .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Methyl-3,5-dibromobenzoic acid methyl ester undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Methyl-3,5-dibromobenzoic acid methyl ester involves its interaction with specific molecular targets. The bromine atoms and ester group allow the compound to participate in various chemical reactions, including nucleophilic substitution and ester hydrolysis. These reactions enable the compound to modify biological molecules and pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

2-Methyl-3,5-dibromobenzoic acid methyl ester can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which make it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

IUPAC Name

methyl 3,5-dibromo-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIDBXWVUOFGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646737
Record name Methyl 3,5-dibromo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-33-5
Record name Methyl 3,5-dibromo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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